4-Benzoylphenyl methacrylate

説明

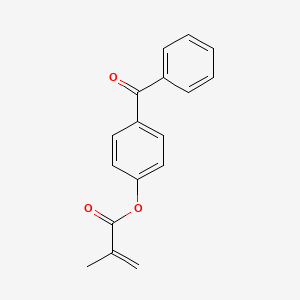

Structure

3D Structure

特性

IUPAC Name |

(4-benzoylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGNBFHIFRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019359 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56467-43-7 | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzoylphenyl Methacrylate

Established Synthetic Pathways

The most common and widely reported method for synthesizing BPMA is the esterification of 4-Hydroxybenzophenone (B119663) with methacryloyl chloride. tandfonline.comresearchgate.netmdpi.comepa.gov This reaction directly connects the methacrylate (B99206) group to the benzophenone (B1666685) moiety, forming the desired monomer.

This synthetic route involves the reaction between the hydroxyl group of 4-Hydroxybenzophenone and the acyl chloride group of methacryloyl chloride. tandfonline.commdpi.com This process results in the formation of 4-Benzoylphenyl methacrylate and a hydrochloride salt byproduct, typically from a tertiary amine catalyst. tandfonline.com

The choice of solvent and catalyst is critical for the success of the esterification reaction. Various systems have been utilized to facilitate the reaction and improve the yield and purity of the final product.

Triethylamine (B128534) and Methyl Ethyl Ketone (MEK): A frequently used system involves dissolving 4-Hydroxybenzophenone and the catalyst, triethylamine, in methyl ethyl ketone (MEK). tandfonline.comresearchgate.netepa.gov Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, which precipitates as triethylammonium (B8662869) chloride. tandfonline.com

Triethylamine and Dichloromethane (B109758) (DCM): In another variation, dichloromethane (DCM) is used as the solvent with triethylamine as the catalyst. mdpi.com

Pyridine and Dichloroethane: Pyridine can also be used as the catalyst, with dichloroethane serving as the solvent. acs.org

Diethyl Ether: Diethyl ether is primarily used during the workup and purification phase, specifically for dissolving the crude product after the initial reaction solvent has been removed. tandfonline.com

| Catalyst | Solvent | Reactants | Reference |

| Triethylamine | Methyl Ethyl Ketone (MEK) | 4-Hydroxybenzophenone, Methacryloyl Chloride | tandfonline.comresearchgate.netepa.gov |

| Triethylamine | Dichloromethane (DCM) | 4-Hydroxybenzophenone, Methacryloyl Chloride | mdpi.com |

| Pyridine | Dichloroethane | 4-Hydroxybenzophenone, Methacryloyl Chloride | acs.org |

Optimizing reaction conditions is key to maximizing the yield and purity of this compound.

The reaction is often initiated at a reduced temperature to control the exothermic nature of the acylation. For instance, the reaction vessel is cooled in an ice bath (0 °C) before the dropwise addition of methacryloyl chloride. tandfonline.commdpi.com After the initial addition, the reaction mixture may be allowed to warm to room temperature (25 °C) and stirred for an extended period, such as 12 to 24 hours, to ensure the reaction goes to completion. mdpi.com One study reported a yield of 85% with a melting point of 66.67°C for the final product. tandfonline.com Another procedure reported a yield of 43%. acs.org

| Parameter | Condition | Reference |

| Initial Temperature | 0 °C (Ice Bath) | tandfonline.commdpi.com |

| Reaction Temperature | Warmed to 25 °C | mdpi.com |

| Reaction Time | 3 to 24 hours | mdpi.comacs.org |

| Reported Yield | 43% - 85% | tandfonline.comacs.org |

A modified, two-step synthetic approach has been developed for producing a derivative, 2-(4-Benzoylphenoxy)ethyl methacrylate (BPOEMA). mdpi.com This method first involves the functionalization of 4-hydroxybenzophenone with 2-bromoethanol (B42945) in the presence of potassium carbonate and potassium iodide in a dimethylformamide (DMF) solvent. mdpi.com The resulting intermediate, 2-(4-benzoylphenoxy) ethanol (B145695), is then esterified with methacryloyl chloride using triethylamine as a catalyst and dichloromethane as the solvent to yield the final product. mdpi.com

Esterification Reactions of 4-Hydroxybenzophenone with Methacryloyl Chloride

Purification Techniques for Monomer Preparation

Thorough purification is essential to obtain a high-purity monomer suitable for polymerization. The purification process typically begins after the initial reaction is complete.

The first step often involves the removal of the catalyst byproduct. In syntheses using triethylamine, the precipitated triethylammonium chloride is filtered off. tandfonline.com The solvent in the filtrate is then removed, often using a rotary evaporator. tandfonline.comacs.org

The crude residue is subsequently dissolved in a solvent like diethyl ether. tandfonline.com This solution undergoes a series of washes. These can include washing with a dilute basic solution, such as 0.1% sodium hydroxide (B78521) (NaOH), to remove any unreacted 4-hydroxybenzophenone, followed by washing with distilled water. tandfonline.com After washing, the organic solution is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). mdpi.comacs.org

Finally, the solvent is evaporated to yield the crude product. tandfonline.com Further purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate, ethanol, and water, to obtain the final product as white crystals. tandfonline.comprepchem.com Silica-gel column chromatography is another purification method that has been employed. acs.org

| Purification Step | Reagent/Method | Purpose | Reference |

| Byproduct Removal | Filtration | To remove precipitated triethylammonium chloride. | tandfonline.com |

| Solvent Removal | Rotary Evaporator | To remove the reaction solvent (e.g., MEK, DCM). | tandfonline.comacs.org |

| Washing | 0.1% NaOH, Distilled Water, Saturated NaHCO₃ | To remove unreacted starting materials and acidic impurities. | tandfonline.commdpi.com |

| Drying | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase. | mdpi.comacs.org |

| Final Purification | Recrystallization (from ethanol) | To obtain high-purity crystalline monomer. | tandfonline.com |

| Final Purification | Column Chromatography | To separate the product from impurities. | acs.org |

Polymerization and Copolymerization of 4 Benzoylphenyl Methacrylate

Homopolymerization Characteristics

The homopolymer of 4-benzoylphenyl methacrylate (B99206) (PBPM) is synthesized through free radical polymerization. epa.gov In a typical laboratory-scale synthesis, the monomer, 4-benzoylphenyl methacrylate (BPM), is dissolved in a suitable solvent such as methyl ethyl ketone (MEK). epa.gov The polymerization is initiated by a free radical initiator, for instance, benzoyl peroxide (BPO), at an elevated temperature, commonly around 70 ± 1°C. epa.gov

The resulting homopolymer is characterized by its thermal properties. The glass transition temperature (Tg) of PBPM is a key characteristic, and its thermal stability is generally observed to be quite high. epa.gov This stability increases with a higher content of BPM in the polymer structure. epa.gov The molecular weight and polydispersity of the homopolymer can be determined using techniques like gel permeation chromatography (GPC). epa.gov Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are employed to confirm the structure of the resulting polymer. epa.gov

Free Radical Copolymerization Systems

Copolymerization with Methyl Methacrylate (MMA)

Copolymers of this compound (BPM) and methyl methacrylate (MMA) are synthesized to create materials with tailored properties. tandfonline.comresearchgate.nettandfonline.comresearchgate.net The incorporation of BPM units into the polymethyl methacrylate (PMMA) backbone can enhance properties such as thermal stability. tandfonline.comtandfonline.com

The free radical copolymerization of BPM and MMA is typically conducted in a solution. tandfonline.comtandfonline.com Key reaction parameters that influence the copolymerization process include the choice of initiator, reaction temperature, and solvent.

Initiator: Benzoyl peroxide (BPO) is a commonly used free radical initiator for this copolymerization. tandfonline.comresearchgate.nettandfonline.com

Temperature: The reaction is generally carried out at a constant temperature of 70 ± 1°C to ensure a controlled polymerization rate. tandfonline.comresearchgate.nettandfonline.com

Solvent: Methyl ethyl ketone (MEK) is frequently used as the solvent for this reaction, providing a suitable medium for the monomers and the resulting copolymer. tandfonline.comresearchgate.nettandfonline.com

The copolymerization is typically allowed to proceed to a low conversion (less than 10%) to ensure that the copolymer composition equation remains applicable for the determination of monomer reactivity ratios. tandfonline.com

The determination of monomer reactivity ratios (r₁ for BPM and r₂ for MMA) is crucial for understanding the copolymerization behavior and predicting the composition of the resulting copolymer. tandfonline.comtandfonline.com These ratios indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. wmich.edunih.gov

Several conventional linearization methods are employed to estimate the monomer reactivity ratios from experimental data. These methods involve rearranging the copolymer composition equation into a linear form.

Fineman-Ross Method: This is one of the earliest and most straightforward methods for determining reactivity ratios. tandfonline.comtandfonline.com

Kelen-Tüdös Method: This method is considered an improvement over the Fineman-Ross method, as it aims to provide a more even distribution of data points. tandfonline.comtandfonline.com

Extended Kelen-Tüdös Method: This is a further refinement that can offer more reliable results. tandfonline.comtandfonline.com

The following table presents the reactivity ratios for the copolymerization of BPM (M₁) with MMA (M₂) as determined by these conventional methods in one study. tandfonline.comtandfonline.com

| Method | r₁ (BPM) | r₂ (MMA) |

| Fineman-Ross | 2.201 | 0.814 |

| Kelen-Tüdös | 2.121 | 0.634 |

| Extended Kelen-Tüdös | 2.153 | 0.698 |

Data sourced from a study on the copolymerization of this compound with methyl methacrylate. tandfonline.comtandfonline.com

While conventional linearization methods are widely used, they can sometimes be susceptible to statistical biases. tandfonline.comtandfonline.com Non-linear methods, such as the error-in-variable model (EVM), are considered to provide more precise and reliable estimates of monomer reactivity ratios. tandfonline.comtandfonline.com The EVM approach implemented in computer programs like RREVM accounts for errors in both the feed and copolymer composition measurements. tandfonline.comtandfonline.com

For the copolymerization of BPM (M₁) with MMA (M₂), the reactivity ratios determined using the RREVM program were found to be r₁ = 1.638 and r₂ = 0.543. tandfonline.comtandfonline.com These values are considered to be more accurate representations of the reactivity of these monomers in this specific copolymerization system. tandfonline.comtandfonline.com

Monomer Reactivity Ratio Determination

Copolymerization with Glycidyl (B131873) Methacrylate (GMA)

The copolymerization of this compound (BPMA) with Glycidyl Methacrylate (GMA) has been successfully achieved through free radical polymerization. epa.govcapes.gov.br In a typical synthesis, the reaction is conducted in a methyl ethyl ketone (MEK) solution at 70 ± 1°C, using benzoyl peroxide as the initiator. epa.govcapes.gov.br The resulting copolymers have been characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. epa.gov

The composition of the copolymers can be determined from ¹H NMR spectra. epa.gov The thermal stability and glass transition temperature (Tg) of the copolymers are found to increase with a higher content of BPMA units. epa.gov Conversely, the molecular weight and polydispersity index, determined by gel permeation chromatography (GPC), indicate that chain termination by radical recombination is more prevalent when the mole fraction of GMA is high in the initial monomer feed. epa.gov

The monomer reactivity ratios, which describe the preference of a propagating chain to add a monomer of its own type versus the comonomer, have been determined using several methods. The values indicate how the monomers incorporate into the polymer chain. For the BPMA (M₁) and GMA (M₂) system, the reactivity ratios were calculated using methods such as Fineman-Ross, Kelen-Tudos, and a non-linear error in variables model (EVM). epa.gov

Table 1: Monomer Reactivity Ratios for BPMA (r₁) and GMA (r₂) Copolymerization

| Method | r₁ (BPMA) | r₂ (GMA) |

|---|---|---|

| Fineman-Ross | 1.490 | 0.824 |

| Kelen-Tudos | 1.411 | 0.712 |

| Extended Kelen-Tudos | 1.437 | 0.707 |

| RREVM | 1.364 | 0.690 |

Data sourced from Nanjundan et al. (2005). epa.gov

These copolymers, particularly those with significant GMA content, have been explored for applications such as adhesives. epa.gov

Copolymerization with N,N-Dimethylacrylamide (DMAA) and Rhodamine B Methacrylamide (B166291) (RhBMa)

Terpolymers incorporating this compound (BPMA), N,N-Dimethylacrylamide (DMAA), and Rhodamine B methacrylamide (RhBMa) have been synthesized to create photo-cross-linkable and fluorescent materials. nih.govresearchgate.net In these copolymers, DMAA serves as the hydrophilic matrix monomer, BPMA acts as the photo-cross-linking agent, and RhBMa provides fluorescence. nih.govresearchgate.net

The chemical structure and monomer ratio can be analyzed and estimated using ¹H-NMR spectroscopy. nih.govresearchgate.net For instance, a synthesized terpolymer was found to have a composition of approximately 97.7 mol% DMAA and 2.3 mol% of MABP and RhBMA combined. nih.gov Another study reported a composition with 96.5% DMAA and 3.5% of the functional monomers (BPMA and RhBMa). researchgate.net These polymers are designed for applications where both photo-reactivity and fluorescence are desired, such as in the development of functional coatings or paper-based sensors. nih.gov

Copolymerization with Ethyl Methacrylate (EtMA) and Pentafluorophenyl Methacrylate (PFPMA)

Photo-cross-linkable terpolymers of Ethyl Methacrylate (EtMA), this compound (BPMA), and Pentafluorophenyl Methacrylate (PFPMA) have been synthesized via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. researchgate.netrsc.org This combination of monomers yields a bi-functional polymer. rsc.org

The role of each monomer is distinct:

EtMA forms the bulk of the copolymer. rsc.org

BPMA is incorporated as a photo-cross-linker, enabling the formation of a stable polymer network upon exposure to UV light (e.g., λmax = 365 nm) through C,H-insertion chemistry. researchgate.netrsc.org

PFPMA provides active ester functionalities that allow for post-polymerization modification, for example, by substitution with amine-functionalized molecules like photocatalysts. researchgate.netrsc.org

The composition of the resulting P(EtMA-co-BPMA-co-PFPMA) terpolymer can be determined using ¹H NMR spectroscopy. One study reported a composition of 88.0 mol% EtMA, 6.2 mol% BPMA, and 5.8 mol% PFPMA. researchgate.net The molecular weight of this terpolymer was measured by gel permeation chromatography (GPC) to be Mn = 56.7 ± 9.1 kg mol⁻¹ with a dispersity (Đ) of 2.03 ± 0.16. researchgate.net

Copolymerization with 2,2,6,6-Tetramethyl-4-piperidinyl Methacrylate (TMPM)

Copolymers of this compound and 2,2,6,6-Tetramethyl-4-piperidinyl Methacrylate (TMPM) have been synthesized to create polymers with specific functionalities. rsc.org The synthesis is typically carried out via free radical polymerization. rsc.org

In a representative procedure, TMPM and BPMA are dissolved in toluene (B28343) with azobisisobutyronitrile (AIBN) as the initiator. rsc.org The reaction mixture is subjected to freeze-pump-thaw cycles to remove dissolved gases before being heated to 70°C for 24 hours under an inert atmosphere. rsc.org The resulting copolymer, poly{(2,2,6,6-tetramethyl-4-piperidinyl methacrylate)-co-(this compound)} (PTMPM-BP), is then precipitated, filtered, and dried. rsc.org The benzophenone (B1666685) moiety from BPMA allows for photo-cross-linking of the polymer chains. rsc.org

Copolymerization with Butyl Acrylate (B77674) (BA) and Glycidyl Methacrylate-Iminodiacetic Acid (GMA-IDA)

Multifunctional terpolymers have been synthesized by copolymerizing this compound (BPMA) with Butyl Acrylate (BA) and a specially functionalized monomer, Glycidyl Methacrylate-Iminodiacetic Acid (GMA-IDA). nih.gov This synthesis has been achieved through methods like surfactant-free emulsion polymerization and single electron transfer–living radical polymerization (SET-LRP). nih.govnih.gov

The components of this terpolymer provide distinct functionalities:

BPMA serves as the UV-curable monomer for photo-cross-linking. nih.gov

BA is an inert, hydrophobic monomer that contributes to the polymer backbone. nih.gov

GMA-IDA is a functional monomer where the glycidyl methacrylate unit is modified with a metal-chelating iminodiacetic acid (IDA) ligand. nih.govnih.gov

In emulsion polymerization, potassium persulfate (KPS) can be used as the initiator, which also helps to stabilize the emulsion. nih.gov The resulting polymer is a random copolymer, poly(GMA-IDA-co-BA-co-BPMA). nih.gov Alternatively, SET-LRP has been used to synthesize poly(glycidyl methacrylate-co-butyl acrylate-co-4-benzoylphenyl methacrylate) (GBB), where the epoxide content can be tuned by adjusting the monomer feed. nih.govacs.org These copolymers can then be functionalized with IDA in a subsequent step. nih.govacs.org

Table 2: Properties of GBB Copolymers Synthesized via SET-LRP

| Copolymer | Epoxide Content (mol %) | Resulting IDA Content (nmol/cm²) |

|---|---|---|

| GBB(1) | 22 | 1.47 ± 0.08 |

| GBB(2) | 63 | 18.67 ± 1.46 |

| GBB(3) | 91 | 49.05 ± 2.88 |

Data sourced from Wen et al. (2018). nih.gov

Copolymerization with Cyclic Ketene (B1206846) Acetals and Di-(ethylene glycol) methyl ether methacrylate

To create degradable anti-biofouling coatings, this compound has been copolymerized with cyclic ketene acetals and di-(ethylene glycol) methyl ether methacrylate (DEGMA) using radical ring-opening polymerization. nih.govresearchgate.net This approach allows for the introduction of ester linkages into the polymer backbone, rendering it degradable. nih.govresearchgate.net

The key components in this system are:

Cyclic Ketene Acetals (CKA): These monomers undergo radical ring-opening polymerization to introduce hydrolyzable ester groups into the main polymer chain. nih.govresearchgate.net

Di-(ethylene glycol) methyl ether methacrylate (DEGMA): This comonomer enhances the hydrophilicity of the side chains, which can help in retarding protein adsorption. researchgate.net

This compound (BPMA): This monomer is included as a photoactive agent to allow for UV-cross-linking of the final coating. nih.govresearchgate.net

The resulting co-polyesters can be applied as thin films and subsequently cross-linked by exposure to UV radiation (e.g., at 365 nm) to form stable coatings. nih.gov

Controlled Polymerization Techniques

The polymerization of this compound and its copolymers can be conducted using controlled polymerization techniques to achieve polymers with well-defined molecular weights and low dispersity.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique has been employed for the synthesis of copolymers containing BPMA. rsc.orgrsc.org For example, terpolymers of acrylamide, acrylonitrile, and a polymerizable photo cross-linker like 4-acryloyloxybenzophenone (a related benzophenone monomer) were prepared via RAFT polymerization. rsc.orgrsc.org This method allows for the synthesis of polymers with well-controlled molecular weights (e.g., 20,000-40,000 Da) and low molar mass dispersity (1.1–1.2). rsc.org

Single Electron Transfer–Living Radical Polymerization (SET-LRP): SET-LRP has been utilized to synthesize photocurable copolymers such as poly(glycidyl methacrylate-co-butyl acrylate-co-4-benzoylphenyl methacrylate) (GBB). nih.govacs.orgx-mol.com This technique enables precise control over the copolymer composition, particularly the content of the functional epoxide monomer, by adjusting the initial monomer ratios. nih.govacs.org

Other controlled radical polymerization techniques like Nitroxide Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are well-established for methacrylates, and while specific examples for BPMA were not extensively detailed in the provided context, their applicability is highly plausible for creating well-defined BPMA-containing polymer architectures. mdpi.comresearchgate.net

Single Electron Transfer–Living Radical Polymerization (SET-LRP)

Single Electron Transfer–Living Radical Polymerization (SET-LRP) is a robust controlled radical polymerization (CRP) method that typically utilizes a copper(0) catalyst and a ligand to polymerize a wide range of monomers with high control over molecular weight and dispersity. cmu.edunih.govnih.gov The mechanism involves an outer-sphere single-electron transfer from the Cu(0) species to an alkyl halide initiator, generating a radical that initiates polymerization. cmu.edunih.gov The process is characterized by a rapid polymerization rate, often at ambient temperature. cmu.edu

The incorporation of this compound into copolymers has been successfully achieved using SET-LRP. In one notable study, a photocurable terpolymer, poly(glycidyl methacrylate-co-butyl acrylate-co-4-benzoylphenyl methacrylate) (GBB), was synthesized via SET-LRP. nih.govgoogle.com This method allows for the creation of well-defined copolymers where the content of each monomer can be precisely controlled. nih.gov The this compound component provides a latent photocrosslinking capability, while the glycidyl methacrylate unit offers sites for further chemical modification. nih.gov

The synthesis of the GBB copolymer demonstrates the compatibility of BPMA with the SET-LRP process, enabling the production of functional polymers with predictable characteristics. nih.gov The benzophenone group does not interfere with the copper-catalyzed polymerization, allowing for the creation of polymers with high chain-end fidelity. d-nb.info

Table 1: Example of SET-LRP Synthesis of a this compound Copolymer

| Component | Substance/Parameter | Purpose/Role | Reference |

|---|---|---|---|

| Monomers | Glycidyl methacrylate, Butyl acrylate, this compound | Building blocks of the polymer backbone | nih.gov |

| Initiator | Alkyl halide (e.g., bis(2-bromopropionyl)ethane) | Starts the polymerization chain | rsc.org |

| Catalyst | Cu(0) wire | Provides the electron for single-electron transfer | cmu.edursc.org |

| Ligand | Me₆-TREN (Tris[2-(dimethylamino)ethyl]amine) | Solubilizes and activates the copper catalyst | cmu.edursc.org |

| Solvent | e.g., 2,2,2-trifluoroethanol (B45653) (TFE) | Dissolves monomers, catalyst complex, and polymer | rsc.org |

| Resulting Polymer | Poly(glycidyl methacrylate-co-butyl acrylate-co-4-benzoylphenyl methacrylate) (GBB) | Photocurable copolymer with epoxide functionality | nih.govgoogle.com |

Photoinitiated Polymerization-Induced Self-Assembly (PISA)

Photoinitiated Polymerization-Induced Self-Assembly (Photo-PISA) is a powerful and efficient technique for the one-pot synthesis of block copolymer nanoparticles with various morphologies (e.g., spheres, worms, or vesicles). rsc.orgnih.gov The process typically begins with a soluble macromolecular chain transfer agent (macro-CTA) that is chain-extended with a second monomer. nih.gov As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly into nanoparticles. mdpi.com Using light as a trigger offers excellent temporal and spatial control over the polymerization under mild, often ambient, temperature conditions. nih.govnih.gov

While there is extensive research on Photo-PISA for various methacrylates and acrylates, rsc.orgresearchgate.net direct and detailed studies focusing exclusively on the use of this compound as the core-forming block in a Photo-PISA process are not prominently featured in the reviewed literature. However, the principles of PISA can be applied to block copolymers containing BPMA.

A hypothetical Photo-PISA process involving BPMA would likely utilize a hydrophilic macro-CTA, such as one based on poly(ethylene glycol) (PEG) or poly(N,N-dimethylacrylamide), to initiate the polymerization of BPMA and potentially other comonomers. nih.govresearchgate.net As the solvophobic, BPMA-containing block grows, it would drive the self-assembly. The intrinsic photoreactivity of the BPMA units within the nanoparticle core could then be used for subsequent covalent core-crosslinking upon UV irradiation, enhancing the stability of the final nanostructures. The benzophenone moiety could potentially participate in the initiation itself under certain light conditions, integrating the initiation and self-assembly steps. d-nb.info

Table 2: Generalized Components of a Photo-PISA System and Potential Role of BPMA

| Component | Description | Potential Role of BPMA-containing Block | Reference |

|---|---|---|---|

| Soluble Block | A hydrophilic polymer chain (macro-CTA) that stabilizes the nanoparticles. | N/A | nih.gov |

| Core-Forming Monomer | A monomer that, when polymerized, forms a block that is insoluble in the solvent. | This compound could serve as the core-forming monomer or part of the core-forming block. | nih.govmdpi.com |

| Photoinitiator | A compound that generates radicals upon light exposure to start the polymerization. | The benzophenone group in BPMA could potentially act as an initiator, simplifying the system. | nih.govd-nb.info |

| Chain Transfer Agent | Typically a RAFT agent, integral to the macro-CTA. | N/A | rsc.org |

| Solvent | A solvent that is good for the soluble block but a non-solvent for the growing block. | Chosen based on the solubility of the macro-CTA and the insolubility of the poly(BPMA) block. | mdpi.com |

| Light Source | Visible or UV light to trigger the polymerization. | Wavelength would be selected to activate the chosen photoinitiator or the BPMA itself. | nih.gov |

Light-Controlled Radical Polymerization (e.g., Photoiniferter Systems)

Light-controlled radical polymerizations offer exceptional control over polymer synthesis, using light as an external stimulus to regulate the reaction. acs.org A specific class within this field is photoiniferter (initiator-transfer agent-terminator) polymerization. In these systems, a chemical compound, the iniferter, undergoes reversible cleavage under photoirradiation to generate radicals that can initiate polymerization. acs.orgcore.ac.uk This process allows for the polymerization to be switched "on" and "off" by controlling the light exposure, leading to polymers with low dispersity and predictable molecular weights. acs.orgrsc.org Thiocarbonylthio compounds are common photoiniferters. acs.orgresearchgate.net

The this compound monomer contains a benzophenone group, which is a well-known Type II photoinitiator. google.com This built-in chromophore allows BPMA to participate directly in light-controlled polymerization processes. Upon UV irradiation (typically UVA, ~320-400 nm), the benzophenone moiety is excited to a triplet state. It can then abstract a hydrogen atom from a suitable donor (like a solvent or another monomer) to generate an initiating radical.

This inherent photoreactivity means that polymers and copolymers of BPMA can be readily crosslinked or cured by exposure to UV light without the need for an additional photoinitiator. google.com This property is a form of light-controlled polymerization, where the monomer unit itself mediates the reaction. When copolymerized, the BPMA units act as pendant photoinitiators along the polymer chain. This has been exploited in creating photocurable coatings that can be crosslinked under atmospheric conditions, as the benzophenone-initiated process is less susceptible to oxygen inhibition than many other photoinitiation systems. google.com

While BPMA itself does not fit the classic definition of a reversible photoiniferter like a dithiocarbamate, its ability to initiate polymerization upon irradiation makes it a key component for designing light-controlled polymerization and crosslinking systems. google.comacs.org

Advanced Characterization Techniques for 4 Benzoylphenyl Methacrylate and Its Polymers

Molecular Architecture and Distribution Analysis

For polymers of 4-benzoylphenyl methacrylate (B99206), understanding the size, distribution, and architecture of the polymer chains is critical to predicting their physical and mechanical properties.

GPC (also known as SEC) is the most widely used technique for determining the molecular weight distribution of polymers. youtube.com The method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(4-benzoylphenyl methacrylate) sample can be determined. epa.govresearchgate.net This information is crucial for quality control and for correlating polymer size with performance characteristics. youtube.com

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer sample. It is calculated from the GPC data as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). epa.gov

PDI = Mw / Mn

A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. This is typical for polymers made by living polymerization techniques.

For polymers synthesized by free radical polymerization, such as is common for methacrylates, the PDI is typically greater than 1.5, indicating a broader distribution of chain lengths. epa.gov

The PDI provides insight into the polymerization mechanism and can significantly influence the polymer's properties, such as its viscosity, tensile strength, and thermal behavior. epa.govresearchgate.net

| Polymerization Method | Typical PDI Value | Distribution of Chain Lengths |

|---|---|---|

| Living Polymerization | ~1.0 - 1.2 | Narrow (Uniform) |

| Free Radical Polymerization | > 1.5 | Broad (Non-uniform) |

Thermal Analysis Methodologies

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers derived from this compound, understanding their response to heat is fundamental to defining their processing parameters and operational limits. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed thermal analysis techniques in polymer science.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of a polymer. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect transitions such as the glass transition, melting, and crystallization.

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition corresponds to the onset of segmental motion of the polymer chains. The Tg is not a sharp melting point but is observed in a DSC thermogram as a step-like change in the heat capacity of the material.

While specific experimental DSC data for the homopolymer of this compound, poly(this compound), is not extensively documented in publicly available literature, the Tg can be contextualized by examining structurally related polymethacrylates. The bulky, aromatic benzoylphenyl side group is expected to significantly restrict the rotational freedom of the polymer backbone, leading to a relatively high glass transition temperature compared to simpler alkyl methacrylates. The table below presents literature-reported Tg values for several common polymethacrylates, which helps in estimating the potential range for poly(this compound).

Table 1: Glass Transition Temperatures (Tg) of Various Polymethacrylates

| Polymer | Glass Transition Temperature (Tg) in °C | Reference |

|---|---|---|

| Poly(methyl methacrylate) | ~105 °C | researchgate.net |

| Poly(benzyl methacrylate) | 54 °C | sigmaaldrich.comsigmaaldrich.com |

| Poly(phenyl methacrylate) | 110 °C | scribd.com |

The presence of the large benzoylphenyl group in poly(this compound) would likely result in a Tg higher than that of poly(methyl methacrylate) and poly(benzyl methacrylate) due to increased steric hindrance and intermolecular interactions.

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material. TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data is plotted as a TGA curve, showing mass loss versus temperature. This curve provides crucial information about the decomposition temperatures, the kinetics of degradation, and the amount of residual mass at high temperatures. semanticscholar.org

Key parameters derived from a TGA curve include:

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

Temperature at Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

Tx%: The temperature at which a certain percentage (x%) of mass has been lost (e.g., T5%, T50%). The T50% is often used as a standard metric for comparing the thermal stability of different polymers. marquette.edu

Specific TGA data for poly(this compound) is not widely reported. However, analysis of related aromatic and benzyl-containing methacrylates provides insight into its expected thermal stability. The strong covalent bonds within the benzoylphenyl group suggest that the polymer should exhibit high thermal resistance. The decomposition of polymethacrylates typically involves chain scission and depolymerization. The table below shows the thermal stability of related polymers.

Table 2: Thermal Stability Data for Related Polymethacrylates

| Polymer | Temperature for 50% Weight Loss (T50%) in °C | Reference |

|---|---|---|

| Poly(methyl methacrylate) | ~380 °C | marquette.eduresearchgate.net |

| Poly(benzyl methacrylate) | 346 °C | dergi-fytronix.com |

The thermal stability of poly(this compound) is anticipated to be robust, likely comparable to or exceeding that of poly(methyl methacrylate) due to the higher aromatic content which can help dissipate thermal energy.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. For a pure monomer like this compound, this analysis is crucial for verifying its empirical and molecular formula and confirming its purity.

The molecular formula for this compound is C₁₇H₁₄O₃. nih.govglpbio.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 266.29 g/mol . nih.govechemi.com

The theoretical weight percentages are calculated as follows:

Carbon (C): (17 * 12.011) / 266.29 * 100% = 76.66%

Hydrogen (H): (14 * 1.008) / 266.29 * 100% = 5.30%

Oxygen (O): (3 * 15.999) / 266.29 * 100% = 18.04%

These theoretical values serve as a benchmark. Experimental results from elemental analysis of a synthesized batch of this compound should closely match these percentages to confirm the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₇H₁₄O₃)

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 17 | 204.187 | 76.66% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.30% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.04% |

| Total | 266.296 | 100.00% |

Photochemical and Photoreactive Properties of 4 Benzoylphenyl Methacrylate and Its Derivatives

Photosensitization Mechanisms

Photosensitization reactions are processes where a molecule, the photosensitizer, absorbs light and induces a chemical change in another molecule. nih.gov 4-Benzoylphenyl methacrylate (B99206), through its benzophenone (B1666685) group, can act as a photosensitizer, primarily via Type II mechanisms, which involve the generation of reactive species like free radicals or singlet oxygen. massivechem.compolymerinnovationblog.com

The most prominent photosensitization mechanism for 4-Benzoylphenyl methacrylate and other benzophenone derivatives is the generation of free radicals through a Type II hydrogen abstraction process. polymerinnovationblog.comdergipark.org.tr This mechanism is a cornerstone of its application as a photoinitiator in free-radical polymerization. massivechem.comnih.gov

The process begins with the absorption of UV light, which promotes the benzophenone moiety to an excited singlet state. This singlet state rapidly undergoes efficient intersystem crossing (ISC) to a more stable triplet state. dergipark.org.tr This triplet state is a diradical and is reactive enough to abstract a hydrogen atom from a suitable donor molecule (co-initiator), such as an amine or an alcohol. polymerinnovationblog.com This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone, and a new radical on the co-initiator molecule. dergipark.org.tr The radical generated on the co-initiator is typically the species that initiates the polymerization of monomers like methacrylates. dergipark.org.tr The ketyl radical is generally less reactive and may be involved in termination steps. dergipark.org.tr

Photoexcitation: The benzophenone group (BP) absorbs a UV photon (hν) and is promoted to an excited singlet state (¹BP*).

Intersystem Crossing (ISC): The singlet state converts to a more stable triplet state (³BP*).

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a hydrogen donor (R-H), forming a ketyl radical (BP-H•) and a free radical (R•).

Initiation: The free radical (R•) attacks a monomer molecule, initiating polymerization. researchgate.net

This controlled generation of free radicals only upon UV exposure is a significant advantage in processes like UV curing, as it allows for spatial and temporal control over the polymerization reaction. polymerinnovationblog.com

In addition to hydrogen abstraction, the excited triplet state of the benzophenone moiety can participate in another Type II photosensitization process: the generation of singlet oxygen (¹O₂). nih.govnih.gov This occurs through an energy transfer mechanism from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is naturally a triplet diradical. nih.govcuny.edu

The process requires the presence of molecular oxygen and can be described by the following steps:

Photoexcitation and ISC: As before, the benzophenone group absorbs a UV photon and forms the excited triplet state (³BP*).

Energy Transfer: The excited triplet sensitizer (B1316253) (³BP*) collides with ground-state oxygen (³O₂). During this collision, energy is transferred from the sensitizer to the oxygen molecule, returning the sensitizer to its ground state (BP) and promoting oxygen to its highly reactive, metastable singlet state (¹O₂). nih.govcuny.edu

Singlet oxygen is a potent and non-radical oxidizing agent that can react with various organic substrates, particularly those containing electron-rich double bonds, such as alkenes and dienes. cuny.edu Its reactivity is utilized in photodynamic therapy and fine chemical synthesis. nih.govcuny.edu While the primary photoreaction for benzophenone in polymerization systems is hydrogen abstraction, the potential for singlet oxygen generation exists, especially in oxygen-rich environments. This can sometimes be an undesirable side reaction, as oxygen can also inhibit free-radical polymerization by scavenging the initiating radicals. nih.gov

Photo-Crosslinking Reactions

The ability of the benzophenone moiety to form covalent bonds upon UV irradiation makes 4-BPM an effective photo-crosslinker when incorporated into polymers. researchgate.netresearchgate.net This property is widely used to create stable polymer networks and hydrogels, and to covalently attach polymer films to various substrates. nih.govrsc.org

A key mechanism through which benzophenone-containing polymers form crosslinked networks is the C-H Insertion Crosslinking (CHic) reaction. rsc.org This reaction allows for the formation of covalent bonds with nearly any aliphatic C-H bond present in the system, making it a versatile crosslinking strategy. nih.govresearchgate.net

The photoreactivity of the benzophenone moiety is central to all the aforementioned applications. It is characterized by a series of well-defined photophysical and photochemical events that lead to the formation of covalent bonds. nih.gov The UV absorption spectrum of benzophenone typically shows a strong absorption band around 280 nm, which decreases as the photoreaction proceeds and the chromophore is consumed. nih.gov

The key steps in the photoreaction of the benzophenone moiety are summarized in the table below.

| Step | Process | Description |

| 1 | UV Photon Absorption | The benzophenone carbonyl group absorbs a UV photon (λ ≈ 350 nm), leading to an n→π* electronic transition. nih.gov |

| 2 | Intersystem Crossing (ISC) | The initial excited singlet state (S₁) rapidly and efficiently converts to the more stable triplet state (T₁). |

| 3 | Hydrogen Abstraction | The triplet state diradical abstracts a hydrogen atom from a donor molecule (e.g., another polymer chain, a solvent molecule, or a co-initiator). nih.govpolymerinnovationblog.com |

| 4 | Radical Pair Formation | A pair of radicals is formed: a benzophenone-derived ketyl radical and a radical on the hydrogen donor. |

| 5 | Covalent Bond Formation | The radical pair combines to form a stable C-C covalent bond, resulting in crosslinking or initiation. nih.gov |

The efficiency of these reactions can be influenced by the surrounding environment. For instance, the polarity of the polymer matrix can affect the reactivity of the excited benzophenone group. acs.org Increasing solvent or polymer polarity can shift the reactive n-π* triplet state to a less reactive π-π* state, potentially reducing the crosslinking efficiency. acs.org

Photoinitiated Polymerization Kinetics and Mechanisms

This compound can act as a self-initiating monomer, where the benzophenone group initiates the polymerization of the methacrylate group upon UV irradiation. dergipark.org.tr More commonly, it is used as a copolymerizable photoinitiator, incorporated into a polymer backbone to later induce crosslinking. researchgate.net The kinetics of photoinitiated polymerization involving benzophenone derivatives have been studied extensively.

The initiation of free-radical polymerization by benzophenone is a Type II process, requiring a co-initiator (hydrogen donor) to generate the initiating radicals. dergipark.org.tr The rate of polymerization is dependent on several factors, including the concentration and type of co-initiator, the solvent, and the structure of the monomer. dergipark.org.tr Studies have shown that co-initiators like triethylamine (B128534) are effective in promoting the polymerization of methacrylates in the presence of benzophenone initiators. ablesci.com

The general mechanism involves the steps of initiation, propagation, chain transfer, and termination, common to all free-radical polymerizations. nih.govresearchgate.net

Initiation: As described in section 5.1.1, radicals are generated via hydrogen abstraction by the photo-excited benzophenone from a co-initiator.

Propagation: The generated radical adds to the double bond of a monomer molecule, creating a new, larger radical which then adds to another monomer, and so on, extending the polymer chain. mdpi.com

Termination: The growing polymer chains are terminated, typically by radical-radical recombination or disproportionation.

Research comparing different methacrylate monomers has shown that substituents on the phenyl ring can significantly affect polymerization kinetics and final monomer conversion. researchgate.net For example, the rate of polymerization and the final conversion can be influenced by vitrification, where the increasing viscosity of the polymerizing medium restricts monomer and radical mobility, slowing the reaction. researchgate.net

The table below summarizes findings on how different factors can influence the photopolymerization of acrylate (B77674) monomers initiated by benzophenone systems.

| Factor | Observation | Reference |

| Co-initiator Type | Triethylamine (TEA) was found to be highly effective, leading to higher conversion percentages compared to other amines like N-methyldiethanolamine. | dergipark.org.tr |

| Solvent Polarity | The degree of monomer conversion increased with increasing solvent polarity (e.g., DMSO > EtOAc > acetone). | dergipark.org.tr |

| Co-initiator Concentration | The percentage of monomer conversion was observed to increase almost linearly with an increase in the co-initiator concentration. | dergipark.org.tr |

| Monomer Structure | Substituents on the monomer can significantly affect polymerization kinetics. Some structures lead to quantitative final conversion, while others show limited conversion. | researchgate.net |

Laser Flash Photolysis Studies of Excited States

Laser flash photolysis is a powerful technique utilized to investigate the transient excited states of molecules, providing critical insights into their photochemical and photoreactive properties. In the case of this compound, this method allows for the direct observation and characterization of its short-lived triplet excited state, which is paramount to its function as a photoinitiator.

Upon excitation with a laser pulse, this compound undergoes efficient intersystem crossing from the initially formed singlet excited state (S₁) to a more stable triplet excited state (T₁). This triplet state is the primary reactive species responsible for initiating polymerization reactions. The photochemical behavior of this compound is predominantly dictated by the benzophenone chromophore within its structure.

The triplet-triplet (T-T) absorption spectrum of the benzophenone moiety is well-characterized and serves as a reliable proxy for that of this compound. Studies on benzophenone and its derivatives have consistently shown a strong transient absorption in the visible region, typically maximizing around 530 nm. bgsu.edunih.gov This absorption is attributed to the transition from the lowest triplet state (T₁) to a higher triplet state (Tₙ). While specific data for this compound is not extensively reported, the transient absorption spectrum is expected to be very similar to that of benzophenone itself.

The lifetime of the triplet state is a crucial parameter that influences the efficiency of photoinitiation. It is highly sensitive to the surrounding environment, including the solvent and the presence of quenchers. In the absence of reactive species, the triplet state decays back to the ground state through phosphorescence or non-radiative decay. The intrinsic lifetime of the benzophenone triplet in various media has been extensively studied, providing a basis for understanding the behavior of this compound. For instance, in polymer films, the decay kinetics of the benzophenone triplet state have been observed and analyzed. nih.gov

The reactivity of the triplet excited state can be further probed by studying its quenching by various molecules. Quenching experiments involve the deactivation of the triplet state by a quencher molecule, which can occur through energy transfer or chemical reaction. Naphthalene (B1677914) is a commonly used triplet quencher in such studies. The rate constant for the quenching of the benzophenone triplet by naphthalene is known to be very high, approaching the diffusion-controlled limit. While a specific rate constant for the quenching of the this compound triplet by naphthalene has not been explicitly documented in readily available literature, it is expected to be of a similar order of magnitude to that of benzophenone.

The general mechanism for the triplet quenching of a benzophenone derivative (BP) by a quencher (Q) can be described by the following Stern-Volmer relationship:

Φ₀ / Φ = 1 + kₒ τ₀ [Q]

Where:

Φ₀ and Φ are the quantum yields of the process (e.g., phosphorescence or photoreaction) in the absence and presence of the quencher, respectively.

kₒ is the bimolecular quenching rate constant.

τ₀ is the lifetime of the excited state in the absence of the quencher.

[Q] is the concentration of the quencher.

By plotting Φ₀ / Φ against [Q], a linear relationship is typically observed, from which the product kₒ τ₀ can be determined. If the lifetime of the excited state is known, the quenching rate constant can be calculated.

While detailed, quantitative laser flash photolysis data specifically for this compound is sparse in the public domain, the extensive research on the parent benzophenone molecule provides a solid framework for understanding its excited-state dynamics. The key photophysical parameters are summarized in the table below, with the values for this compound being estimations based on the well-established data for benzophenone.

| Parameter | Value (for Benzophenone) | Expected Value (for this compound) |

| Triplet-Triplet Absorption Maximum (λₘₐₓ) | ~530 nm | ~530 nm |

| Triplet Lifetime (τ₀) | Highly solvent and environment dependent | Highly solvent and environment dependent |

| Quenching Rate Constant (kₒ) with Naphthalene | Diffusion-controlled (~5 x 10⁹ M⁻¹s⁻¹ in benzene) | Diffusion-controlled |

It is important to note that the methacrylate group in this compound is not expected to significantly alter the fundamental photophysical properties of the benzophenone chromophore itself, such as the energy levels of the excited states and the location of the triplet-triplet absorption maximum. However, it can influence the local environment and potentially the triplet lifetime, especially when incorporated into a polymer chain. acs.org

Applications of 4 Benzoylphenyl Methacrylate in Advanced Materials

Photoactive Polymer Systems

4-Benzoylphenyl methacrylate (B99206) is extensively utilized as a photosensitizer in various photoactive polymer systems. dergipark.org.tr Upon absorption of UV radiation, the benzophenone (B1666685) group undergoes a transition to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor molecule to generate free radicals. These radicals initiate polymerization, making BPMA a valuable component in applications requiring precise, spatially controlled curing.

Photolithography

In the field of photolithography, 4-Benzoylphenyl methacrylate is incorporated into photoresist formulations to enhance their photosensitivity and resolution. Photoresists are light-sensitive materials used to create patterned coatings on substrates, a fundamental process in the manufacturing of microelectronics and other microdevices. The performance of a photoresist is often characterized by its sensitivity, which is the minimum energy required to generate a well-defined feature, and its contrast, which describes the ability of the resist to differentiate between exposed and unexposed areas. wikipedia.org

The inclusion of BPMA in methacrylate-based photoresists can influence these key parameters. While specific performance data for photoresists containing solely this compound is not extensively detailed in the provided search results, the general principles of methacrylate-based photoresists offer insight into its potential impact. For instance, the composition of the copolymer, including the concentration of the photoactive monomer like BPMA, can affect the resist's sensitivity and contrast. ntu.edu.tw Generally, higher contrast values are desirable as they lead to sharper and more defined patterns. tuwien.ac.at

Table 1: Representative Performance of Methacrylate-Based Photoresists

| Property | Description | Typical Values |

| Sensitivity (E₀) | The minimum exposure dose required for the resist to become soluble in the developer. | 10 - 150 mJ/cm² |

| Contrast (γ) | A measure of the sharpness of the transition between exposed and unexposed regions. | 2 - 3 |

Note: This table provides typical values for methacrylate-based photoresists and is intended for illustrative purposes. Actual values for a specific formulation containing this compound would depend on the complete composition and processing conditions.

Photopolymerization and Photosensitive Polymerization

This compound plays a crucial role as a photoinitiator in photopolymerization and photosensitive polymerization processes. dergipark.org.tr Its ability to generate free radicals upon UV exposure allows for the rapid curing of liquid resins into solid polymers. This is particularly advantageous in applications such as coatings, adhesives, and 3D printing, where fast and controlled polymerization is essential.

The efficiency of photopolymerization can be evaluated by measuring the rate of polymerization and the final monomer conversion. Studies on acrylate (B77674) and methacrylate monomers containing benzophenone moieties have shown that the polymerization kinetics are influenced by factors such as the type of co-initiator, solvent polarity, and initiator concentration. For instance, in the self-initiated photopolymerization of acrylate monomers with benzophenone groups, higher monomer conversion rates have been observed with increasing co-initiator concentration and in more polar solvents. dergipark.org.tr One study on a benzophenone-containing acrylate monomer demonstrated that the monomer conversion could reach up to 31.27% when using triethylamine (B128534) as a co-initiator in a DMSO solvent. dergipark.org.tr

Table 2: Monomer Conversion in Photopolymerization of Benzophenone-Containing Acrylate Monomers

| Co-initiator | Solvent | Monomer | Maximum Conversion (%) |

| Triethylamine (TEA) | Dimethyl sulfoxide (B87167) (DMSO) | p-benzophenoneoxycarbonylphenyl acrylate | 22.54 |

| Triethylamine (TEA) | Dimethyl sulfoxide (DMSO) | p-benzophenoneoxycarbonyl phenyl methacrylate | 19.28 |

| Triethylamine (TEA) at 13.5x10⁻² M | - | p-benzophenoneoxycarbonylphenyl acrylate | 31.27 |

| Triethylamine (TEA) at 13.5x10⁻² M | - | p-benzophenoneoxycarbonyl phenyl methacrylate | 26.10 |

Data sourced from a study on the self-initiated photopolymerization of acrylate monomers bearing benzophenone pendant units. dergipark.org.tr

Advanced Coatings and Surface Modification

The photoreactive nature of this compound makes it a valuable component in the formulation of advanced coatings for surface modification. By incorporating BPMA into polymer backbones, surfaces can be created that can be subsequently functionalized or that possess specific desirable properties upon UV curing.

Epoxide-Functionalized Surfaces via Photocurable Copolymer Coatings

Photocurable copolymers containing this compound have been synthesized to create epoxide-functionalized surfaces. These surfaces are highly reactive and can be used for the subsequent immobilization of various molecules, including those with applications in biotechnology and materials science.

In one approach, a terpolymer of glycidyl (B131873) methacrylate (GMA), butyl acrylate (BA), and this compound (BPMA) was synthesized. The BPMA component allows the copolymer to be covalently cross-linked and attached to a substrate upon UV exposure, while the GMA provides the reactive epoxide groups on the surface. The density of these epoxide groups can be controlled by adjusting the monomer feed ratio during polymerization.

Degradable Anti-Biofouling Polyester (B1180765) Coatings

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant problem in marine environments. This compound has been used as a photoactive curing agent in the development of degradable anti-biofouling polyester coatings. These coatings are designed to degrade over time, constantly renewing the surface and preventing the settlement of marine organisms.

A series of degradable co-polyesters have been synthesized using cyclic ketene (B1206846) acetals, di-(ethylene glycol) methyl ether methacrylate, and this compound. The BPMA component allows for the cross-linking of the copolymer via UV irradiation, forming a stable coating. The degradation rate of these films can be controlled by adjusting the monomer fractions and is influenced by the pH of the surrounding aqueous environment. Research has shown that these coatings exhibit good resistance to the adsorption of bovine serum albumin, indicating their potential for anti-biofouling applications. While specific degradation rates and quantitative anti-biofouling efficacy data are not detailed in the provided search results, the principle relies on the controlled hydrolysis of the polyester backbone. researchgate.net

Functional Coatings for Metal Chelation

The epoxide-functionalized surfaces created using copolymers containing this compound can be further modified to create functional coatings for metal chelation. By reacting the epoxide groups with a suitable chelating agent, such as iminodiacetic acid (IDA), a surface with a high affinity for transition metal ions can be produced.

This approach has been demonstrated with a photocurable copolymer of glycidyl methacrylate, butyl acrylate, and this compound. After UV curing, the surface was treated with IDA, resulting in a coating capable of chelating metal ions like iron and copper. The metal chelating capacity is dependent on the initial concentration of epoxide groups on the surface. This technology has potential applications in areas such as active packaging, where the removal of metal ions can prevent oxidative degradation of food products. tuwien.ac.at

Table 3: Adsorption Capacities of Various Functionalized Sorbents for Metal Ions

| Sorbent Material | Metal Ion | Maximum Adsorption Capacity |

| Chitosan modified with epichlorohydrin (B41342) and triphosphate | Cu(II) | 130.72 mg/g |

| Chitosan modified with epichlorohydrin and triphosphate | Cd(II) | 83.75 mg/g |

| Chitosan modified with epichlorohydrin and triphosphate | Pb(II) | 166.94 mg/g |

| Magnetic multiwall carbon nanotubes | Pb(II) | 215.05 mg/g |

| Magnetic multiwall carbon nanotubes | Cu(II) | 87.1 mg/g |

| Magnetic multiwall carbon nanotubes | Cd(II) | 57.3 mg/g |

| Triethylene tetra amine-functionalized poly (glycidyl methacrylate-co-ethylene glycol dimethacrylate) | Cu(II) | 1.24 mmol/g |

| Triethylene tetra amine-functionalized poly (glycidyl methacrylate-co-ethylene glycol dimethacrylate) | Pb(II) | 0.32 mmol/g |

Note: This table provides a summary of metal adsorption capacities for various functionalized materials to illustrate the potential of such systems. The data is not specific to coatings derived from this compound but represents the performance of similar functionalized polymers. mdpi.com

Optical Materials and Devices

Following a comprehensive search for detailed research findings and specific data regarding the application of this compound in optical films, lenses, and fibers, it was determined that the available scientific literature is of a general nature. Sources mention that the compound's properties, such as good photochemical stability and transparency, make it a candidate for optical materials. massivechem.com However, specific studies detailing its incorporation into, and the resulting performance of, optical films, lenses, and fibers are not sufficiently available to construct a thorough and scientifically detailed analysis as required. The existing literature primarily focuses on more common optical polymers like poly(methyl methacrylate) (PMMA) polysciences.comnih.govdergi-fytronix.comnih.gov or other high-refractive-index monomers, entokey.com without providing specific data on copolymers or homopolymers of this compound for these applications. Therefore, to adhere strictly to the requirements of providing scientifically accurate and detailed research findings, sections 6.3.1, 6.3.2, and 6.3.3 are omitted.

Specialty Polymer Gels and Networks

The photoreactive nature of this compound is effectively harnessed in the creation of specialty polymer gels and networks. The benzophenone group can absorb UV energy to initiate crosslinking, forming stable, insoluble three-dimensional polymer structures with tailored properties.

UV-Light Crosslinked Photocatalytic Polymer Gels

Researchers have successfully synthesized bifunctional polymer gels where this compound (BPMA) serves as a built-in, photo-activated crosslinking agent. rsc.orgresearchgate.net These gels can be designed to act as a solid support for catalysts, creating a heterogeneous catalytic system that allows for easy separation and reuse. rsc.org

A notable example is a terpolymer synthesized from ethyl methacrylate (EtMA), this compound (BPMA), and pentafluorophenyl methacrylate (PFPMA). researchgate.net In this system, the BPMA units allow the polymer to be crosslinked into an insoluble macroscopic gel upon exposure to UV light (e.g., λmax = 365 nm). researchgate.net The crosslinking occurs via a C,H-insertion chemistry (CHic) mechanism, where the excited benzophenone group abstracts a hydrogen atom from a neighboring polymer chain, forming a stable covalent bond. rsc.orgresearchgate.net The PFPMA units provide a reactive site for subsequent functionalization, for instance, with an amine-functionalized photocatalyst like Eosin Y. rsc.orgresearchgate.net

These UV-crosslinked polymer gels have been effectively employed as heterogeneous photocatalysts in batch reaction systems. rsc.org A model reaction used to evaluate their efficacy is the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide. rsc.orgresearchgate.net This reaction is driven by the photo-generation of singlet oxygen by the immobilized catalyst (e.g., Eosin Y), which then oxidizes the sulfur atom in thioanisole. rsc.org

In a typical batch reaction, the catalyst-functionalized gel (EY-gel) is placed in a solvent mixture with the thioanisole substrate. The reaction is initiated by irradiating the system with visible light (e.g., green LED). researchgate.net The performance of these gels is influenced by factors such as the concentration of the BPMA crosslinker. Studies have shown that varying the molar feed ratio of BPMA in the initial polymerization affects the subsequent photocatalytic activity of the final gel. researchgate.net

The key advantage of this system is the ability to recover the gel-based catalyst after the reaction is complete, simply by filtration, and reuse it in subsequent batches. rsc.org This demonstrates the potential for developing more sustainable and efficient chemical processes.

Table 1: Components of UV-Crosslinked Photocatalytic Polymer Gel

| Component | Abbreviation | Function |

| Ethyl methacrylate | EtMA | Primary polymer backbone component |

| This compound | BPMA | UV-activated crosslinking agent |

| Pentafluorophenyl methacrylate | PFPMA | Reactive site for catalyst functionalization |

| Eosin Y (amine-functionalized) | EY-NH₂ | Immobilized visible-light photocatalyst |

Table 2: Performance of Photocatalytic Gel in Thioanisole Oxidation (Batch Reaction)

| Catalyst System | Reaction Time (min) | Product Yield (%) |

| EY-Gel (5% BPMA target) | 30 | ~55 |

| EY-Gel (5% BPMA target) | 60 | ~75 |

| EY-Gel (5% BPMA target) | 90 | ~85 |

| EY-Gel (5% BPMA target) | 120 | ~90 |

Data is estimated from graphical representations in the cited source and represents the performance of the best-performing gel formulation under specific experimental conditions (130 mg of EY-gel in 2 mL of an 8:2 ACN/H₂O solvent mixture, 0.67 mmol of thioanisole, and 2 mW cm⁻² green LED exposure). researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technique in chemical synthesis, offering significant advantages over traditional batch processing, such as improved safety, better process control, and enhanced scalability. neuroquantology.com These systems are particularly advantageous for polymerization reactions, including the light-induced polymerization of methacrylates, where they can lead to higher conversions in less time and afford polymers with narrow molecular weight distributions. researchgate.net

While the benefits of using continuous flow reactors for methacrylate polymerization are well-documented, specific applications or detailed studies involving the synthesis or use of this compound within continuous flow systems are not extensively covered in the available research. However, the general principles of flow chemistry suggest its potential applicability for the controlled polymerization of this functional monomer, particularly in processes where precise control over reaction conditions and light irradiation is crucial. researchgate.net

Biomimetic and Responsive Materials

A significant application of this compound is in the creation of copolymers for biomimetic and responsive materials that can react to environmental stimuli such as humidity.

Researchers have successfully created biomimetic, soft robotic single-layer actuators by modifying paper sheets with a photo-cross-linking copolymer containing this compound (referred to as MABP). Specifically, a copolymer of poly(dimethylacrylamide-co-4-benzoylphenyl-2-methacrylate) (P(DMAA-co-MABP)) is used to impregnate cellulose (B213188) fiber networks.

The process involves dip-coating the paper in a solution of the copolymer. Upon exposure to UV light, the benzophenone moieties in the MABP units covalently bond to the cellulose fibers. ncsu.edu By carefully controlling the concentration of the copolymer solution and the drying procedure, it is possible to create a fine-tuned polymer gradient through the thickness of the paper. For instance, using isopropyl alcohol (IPA) as the solvent results in a more pronounced gradient compared to water. ncsu.edu At lower concentrations in IPA, the copolymer adheres primarily to one surface of the paper, while higher concentrations can produce a sandwich-like distribution with the majority of the polymer near the surfaces. ncsu.edu

Table 1: Polymer Adsorption vs. Solvent and Concentration This table illustrates the amount of copolymer adsorbed onto paper relative to the concentration of the dipping solution and the solvent used.

| Copolymer Concentration in Solution | Solvent | Adsorbed Copolymer (wt% vs. Paper Dry Weight) | Resulting Polymer Distribution Gradient |

| Low | Isopropyl Alcohol (IPA) | Lower | Pronounced gradient, concentrated on one side |

| High | Isopropyl Alcohol (IPA) | Higher | Sandwich-like distribution |

| Low | Water (H₂O) | Slightly higher than IPA | Less pronounced gradient |

| High | Water (H₂O) | Slightly higher than IPA | More uniform distribution |

This covalent cross-linking significantly enhances both the dry and wet tensile strength of the paper. ncsu.edu

The same polymer-modified paper sheets with a tailored chemical gradient also function as single-layer, hygro-responsive actuators. ncsu.edu Inspired by motile plant structures, these materials exhibit bending reactions when exposed to changes in humidity. ncsu.edu

The actuation is driven by the differential swelling of the paper's cross-section, which is a direct result of the polymer gradient. The regions with a higher concentration of the hydrophobic polymer resist moisture absorption, while the less-modified regions absorb water and swell. This asymmetric swelling induces a bending motion in the paper sheet. Research has shown that the highest humidity sensitivity and mechanical deflection are achieved in paper modified with a copolymer solution in IPA, which, as noted, produces a more significant polymer gradient. ncsu.edu This technology presents a straightforward method for designing novel, paper-based single-layer actuators for applications in soft robotics and sensors. ncsu.edu

Adhesives for Various Substrates (e.g., Leather)

This compound is identified as a functional monomer used in the formulation of UV-curable resins and adhesives. synpep.com Its photoreactive nature allows it to act as a cross-linking agent when exposed to UV light, a critical property for modern adhesive systems. While it is generally applied in advanced coatings and adhesives, specific research detailing the performance and formulation of this compound-based adhesives for substrates like leather is not prominently featured in the reviewed literature.

Computational and Theoretical Investigations of 4 Benzoylphenyl Methacrylate Systems

Molecular Modeling of Monomer Reactivity Ratios

Molecular modeling is instrumental in predicting the outcome of copolymerization reactions by determining monomer reactivity ratios. These ratios indicate the relative tendency of a monomer to react with a growing polymer chain ending in the same monomer unit versus a chain ending in a comonomer unit. In the case of the copolymerization of 4-Benzoylphenyl methacrylate (B99206) (BPM) with Methyl Methacrylate (MMA), several computational and linearization methods have been employed to determine these crucial parameters from experimental data. tandfonline.comresearchgate.net

The copolymer compositions are typically first determined experimentally, for instance, by ¹H-NMR spectroscopy, which can distinguish between the aromatic protons of BPM and the aliphatic protons of MMA. tandfonline.com This experimental data is then fitted to theoretical models to calculate the reactivity ratios. Common linearization methods include the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods. tandfonline.comresearchgate.net More sophisticated non-linear approaches, such as the error-in-variable model (EVM), are also utilized to provide more accurate estimations. tandfonline.comresearchgate.net

For the BPM (M1) and MMA (M2) system, the reactivity ratios (r₁ and r₂) have been determined using these different models. tandfonline.comresearchgate.net The value of r₁ being greater than 1 indicates that the growing polymer chain with a BPM terminal unit preferentially adds another BPM monomer. Conversely, an r₂ value less than 1 suggests that a chain ending in an MMA unit is more likely to react with a BPM monomer than another MMA monomer.

| Calculation Method | r₁ (BPM) | r₂ (MMA) | Reference |

|---|---|---|---|

| Fineman-Ross | 2.201 | 0.814 | tandfonline.com |

| Kelen-Tüdös | 2.121 | 0.634 | tandfonline.com |

| Extended Kelen-Tüdös | 2.153 | 0.698 | tandfonline.com |

| Error-in-Variable Model (EVM) | 1.638 | 0.543 | tandfonline.com |

Quantum Chemical Studies on Photochemical Reaction Mechanisms

This compound is recognized for its role as a photosensitizer, a molecule that can undergo a chemical reaction upon absorption of light. massivechem.com Specifically, under ultraviolet (UV) light, it can generate free radicals, which can initiate polymerization or other chemical reactions. massivechem.com Quantum chemical studies are essential for understanding the underlying mechanisms of these photochemical processes at the electronic level.

These theoretical investigations are governed by the fundamental laws of photochemistry. The first law, the Grotthuss-Draper law, states that a substance must absorb light to undergo a photochemical reaction. msu.edu The second, the Stark-Einstein law, posits that each absorbed photon activates only one molecule for the primary photochemical step. msu.edu

Quantum chemical calculations can model the electronic structure of the this compound molecule in both its ground state and various electronic excited states. Upon absorbing a photon, the molecule is promoted to an excited state. Computational methods can map the potential energy surfaces of these excited states to identify the most likely reaction pathways. For a molecule like BPM, which contains a benzophenone (B1666685) chromophore, studies would focus on the n→π* transition of the carbonyl group, which leads to the formation of a reactive triplet state. This excited state is often depicted as a diradical and is responsible for the molecule's ability to abstract hydrogen atoms or initiate other radical reactions. msu.edu

A key parameter in these studies is the quantum yield (Φ), defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. msu.eduyoutube.com Theoretical calculations can help rationalize experimentally observed quantum yields by comparing the activation barriers for the desired photochemical reaction pathway versus competing non-radiative decay processes that return the molecule to its ground state without reaction. msu.edu

Simulations of Polymer Structure and Dynamics